![molecular formula C17H17N5OS B2848319 (4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(quinoxalin-2-yl)methanone CAS No. 1396852-23-5](/img/structure/B2848319.png)
(4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(quinoxalin-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(quinoxalin-2-yl)methanone is a chemical compound that has been gaining attention in scientific research due to its potential as a therapeutic agent. This compound has been synthesized using various methods and has been found to exhibit various biochemical and physiological effects.
Wirkmechanismus
Target of Action
Similar compounds, such as synthetic 1,3,4-thiadiazole derivatives, have been found to interact synergistically with antifungal drugs like amphotericin b .
Mode of Action
It’s worth noting that similar compounds have shown strong synergistic interactions with antifungal drugs, allowing for a significant reduction in the necessary concentration of the antifungal drug for effective inhibition of fungal growth .
Biochemical Pathways
Similar compounds have been found to interact with antifungal drugs, affecting the ergosterol synthesis pathway and the cell wall synthesis in susceptible pathogens .
Result of Action
Similar compounds have shown strong synergistic interactions with antifungal drugs, allowing for a significant reduction in the necessary concentration of the antifungal drug for effective inhibition of fungal growth .
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(quinoxalin-2-yl)methanone in lab experiments is its potential as a therapeutic agent in various diseases. It has been found to exhibit anticancer, anticonvulsant, antidepressant, antipsychotic, and anxiolytic activity, making it a promising candidate for drug development. However, one limitation of using this compound in lab experiments is its limited availability and high cost.
Zukünftige Richtungen
There are several future directions for the study of (4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(quinoxalin-2-yl)methanone. One direction is to further investigate its mechanism of action and its interaction with various receptors and enzymes in the body. Another direction is to study its potential as a therapeutic agent in other diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Additionally, future studies could focus on developing more efficient and cost-effective methods for synthesizing this compound.
Synthesemethoden
Several methods have been used to synthesize (4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(quinoxalin-2-yl)methanone. One method involves the reaction of 5-methyl-1,3,4-thiadiazole-2-amine with 1-(2-bromoethyl) quinoxalin-2(1H)-one in the presence of potassium carbonate and dimethylformamide. Another method involves the reaction of 5-methyl-1,3,4-thiadiazole-2-amine with 2-chloro-N-(piperidin-1-yl)acetamide in the presence of triethylamine and dichloromethane. Both methods have been found to be effective in synthesizing this compound.
Wissenschaftliche Forschungsanwendungen
(4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(quinoxalin-2-yl)methanone has been studied for its potential as a therapeutic agent in various diseases. It has been found to exhibit anticancer activity by inducing apoptosis in cancer cells. It has also been found to exhibit anticonvulsant activity by reducing the number and duration of seizures in animal models. Additionally, this compound has been studied for its potential as an antidepressant, antipsychotic, and anxiolytic agent.
Eigenschaften
IUPAC Name |
[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-quinoxalin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5OS/c1-11-20-21-16(24-11)12-6-8-22(9-7-12)17(23)15-10-18-13-4-2-3-5-14(13)19-15/h2-5,10,12H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBCKMOURXXCFCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C2CCN(CC2)C(=O)C3=NC4=CC=CC=C4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(quinoxalin-2-yl)methanone |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.